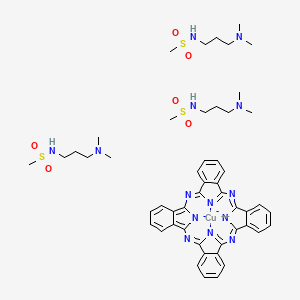
Astra blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astra Blue, known chemically as 1,3-Bis[4-(dimethylamino)phenyl]-1,3-propanedione bisbenzenesulfonate, is a cationic dye primarily used in botanical research. It is particularly effective for staining acidic plant cell components such as lignin and cellulose . This compound is valued for its ability to provide detailed visualization of plant tissues under a microscope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Astra Blue involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base to form 1,3-bis[4-(dimethylamino)phenyl]-1,3-propanedione. This intermediate is then reacted with benzenesulfonic acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. The dye is then purified through crystallization or other separation techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Astra Blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces simpler amine derivatives .
Aplicaciones Científicas De Investigación
Astra Blue is widely used in scientific research, particularly in the following fields:
Botany: Used for staining plant tissues to visualize cell walls and other structures.
Histology: Employed in differential staining protocols to distinguish between lignified and non-lignified tissues.
Microscopy: Utilized for detailed microscopic analysis of plant cells and tissues
Mecanismo De Acción
The mechanism of action of Astra Blue involves its binding to the polysaccharide components within plant tissues. This binding enables detailed visualization of cell walls and other structural features under a microscope. The dye’s affinity for acidic components like lignin and cellulose makes it particularly useful for botanical studies .
Comparación Con Compuestos Similares
Astra Blue is often compared with other dyes used in botanical research, such as:
Safranin O: A basic dye that stains lignin in red, often used in combination with this compound for differential staining.
Alcian Blue: Another cationic dye used for staining acidic polysaccharides, but with different staining properties and applications.
Basic Fuchsin: A dye used for staining bacteria and other microorganisms, with different chemical properties and applications compared to this compound.
This compound’s unique ability to stain acidic plant cell components and its compatibility with other dyes like Safranin O make it a valuable tool in botanical and histological research.
Propiedades
Fórmula molecular |
C50H64CuN14O6S3 |
|---|---|
Peso molecular |
1116.9 g/mol |
Nombre IUPAC |
copper;N-[3-(dimethylamino)propyl]methanesulfonamide;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.3C6H16N2O2S.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;3*1-8(2)6-4-5-7-11(3,9)10;/h1-16H;3*7H,4-6H2,1-3H3;/q-2;;;;+2 |
Clave InChI |
UWVMJRPVJLKZKH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


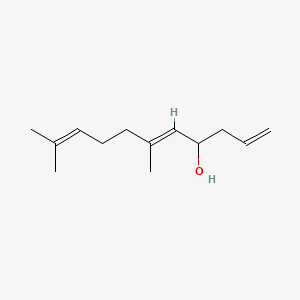

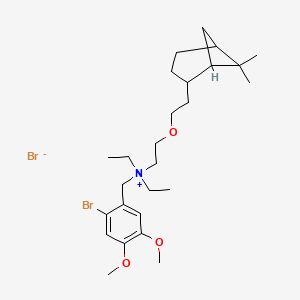
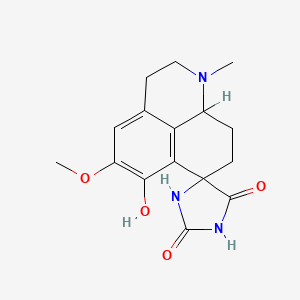
![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
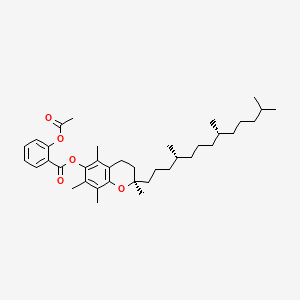
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
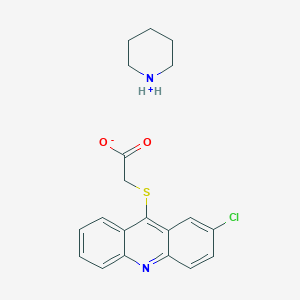

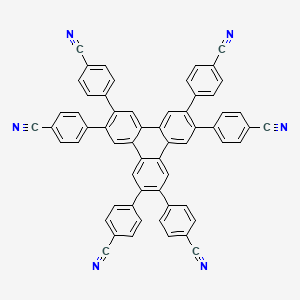
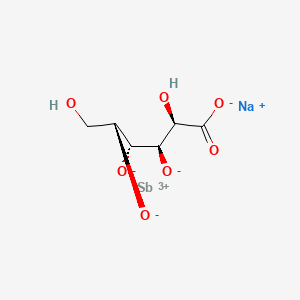

![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
